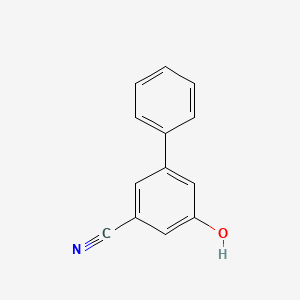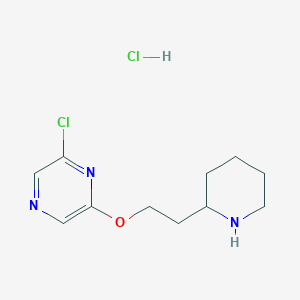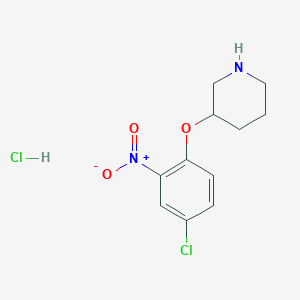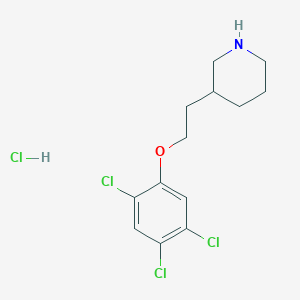
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
The synthesis of a compound involves understanding the reactants, conditions, and steps needed to produce it. This often involves multiple stages and various types of chemical reactions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability under various conditions.Aplicaciones Científicas De Investigación
Environmental Exposure and Toxicology
Research on organophosphate (OP) and pyrethroid (PYR) pesticides, which may share some structural or functional similarities with the compound , indicates significant environmental and health implications. For instance, a study on the exposure of pregnant women to OP pesticides in an agricultural area revealed detectable levels of metabolites like DEAMPY and PNP in urine, suggesting widespread environmental exposure and potential health risks (Bravo et al., 2019) Environmental Research.
Pharmacokinetics and Metabolism
Investigations into the metabolism and pharmacokinetics of related compounds, such as N-methyl-2-pyrrolidone (NMP), offer insights into how similar substances might be absorbed, metabolized, and excreted in humans. A study evaluating different biomarkers of exposure to NMP after dermal absorption highlighted the significant role of skin absorption in the overall exposure to such chemicals (Akesson et al., 2004) Scandinavian Journal of Work, Environment & Health.
Human Health Implications
The health implications of exposure to chemically related substances are a critical area of research. For example, a study on the serum concentrations of pesticides, including OPs, PYRs, and neonicotinoids, in individuals with osteoarthritis, revealed detectable levels of various pesticides and metabolites, suggesting potential health risks associated with chronic exposure (Li et al., 2020) The Science of the Total Environment.
Environmental Monitoring
Research on the environmental presence and monitoring of related compounds, such as the study on urinary metabolites of OP and PYR pesticides in children from an Italian cohort, underscores the importance of environmental surveillance and the potential health risks posed by these compounds to vulnerable populations (Bravo et al., 2019) Environmental Research.
Safety And Hazards
This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and its role in future scientific or industrial developments.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4;/h5-7,10,13-14,17H,8-9H2,1-4H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJONYHYVXNKRX-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)

![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)




![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)

![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)